Bonellin
Description
Historical Context of Bonellin Discovery and Early Scientific Investigations
The discovery of this compound is intrinsically linked to the study of the green spoonworm, Bonellia viridis. For a considerable time, the vibrant green pigment of this marine organism was mistakenly believed to be chlorophyll (B73375) or a derivative thereof. gbri.org.au However, it is now firmly established that this compound is a chlorin (B1196114), a class of compounds structurally distinct from chlorophyll. gbri.org.au
Early scientific investigations into this compound were driven by its profound biological effects. A pivotal aspect of early research was its role in the environmental sex determination of Bonellia viridis. It was observed that the larvae of the worm develop into males if they come into physical contact with a female, a transformation triggered by the presence of this compound. wikipedia.org Conversely, larvae that settle on the bare seafloor develop into females. wikipedia.org
Initial studies also delved into the compound's potent biological activities. Research demonstrated that this compound possesses photodynamic properties, meaning its biological effects are manifested in the presence of light. um.edu.mtnih.gov Early experiments showed that even at low concentrations, this compound could cause the rupture of red blood cells (hemolysis) and arrest the development of echinoid and Bonellia eggs, but only when exposed to light. nih.gov These early findings laid the groundwork for understanding this compound's ecological role and its potential as a bioactive compound.
Academic Significance of this compound within Natural Product Chemistry and Marine Biology
This compound holds considerable academic significance in the fields of natural product chemistry and marine biology due to its unique chemical structure and profound biological functions.
From a chemical perspective, this compound is a unique type of alkylated chlorin. researchgate.netrsc.org The determination of its structure was a significant achievement in natural product chemistry, accomplished through a combination of physical methods and confirmed by X-ray crystallography of its derivative, anhydrothis compound methyl ester. researchgate.netrsc.org Tetrapyrroles like this compound are a class of natural products with diverse chemical structures and a wide array of biological functions, making them a subject of keen interest within the natural product community. researchgate.net The study of such marine natural products contributes to a deeper understanding of chemical-ecological relationships. researchgate.net
In marine biology, this compound is of paramount importance for several reasons. Firstly, it is the key chemical factor in the environmental sex determination of Bonellia viridis, a classic example of non-genetic sex determination. wikipedia.orgwikipedia.org The chemical signal from the female, mediated by this compound, dictates the developmental fate of the larvae. wikipedia.org Secondly, this compound functions as a potent biocide, providing a chemical defense mechanism for the worm. gbri.org.auwikipedia.org It is toxic to a wide range of organisms, capable of paralyzing small animals and, in the presence of light, killing bacteria and the larvae of other organisms. wikipedia.org This biocidal activity, which is a result of photodynamic action likely involving the formation of singlet oxygen, protects the worm from predators and parasites. gbri.org.auum.edu.mt
Current Research Landscape and Key Unanswered Questions Regarding this compound
The current research landscape for this compound continues to explore its unique properties and potential applications. One of the primary areas of investigation is its potent biocidal activity, with studies exploring its potential as a model for the development of novel antibiotics. wikipedia.org The photodynamic nature of this compound's toxicity is a key focus, with research confirming that its effects are light-dependent and involve the production of singlet oxygen. um.edu.mtum.edu.mt
Despite the progress made, several key questions regarding this compound remain unanswered. A significant area of ongoing research is the biosynthesis of this complex molecule. While it is known to originate from uroporphyrinogen III, a common precursor for many tetrapyrroles, the specific enzymatic steps leading to the unique structure of this compound are not fully elucidated. researchgate.net
Furthermore, it has been discovered that this compound is accompanied in Bonellia viridis by a series of derivatives where it is conjugated with amino acids, primarily valine, leucine, isoleucine, and alloisoleucine. researchgate.netrsc.org The precise biological significance and function of these amino-acid conjugates remain to be determined, representing a key unanswered question in the field. researchgate.net Understanding the role of these modifications could provide further insights into the chemical ecology of Bonellia viridis and the full spectrum of this compound's biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4/c1-16-10-20-13-25-18(3)21(6-8-29(36)37)26(34-25)14-27-22(7-9-30(38)39)31(4,5)28(35-27)15-24-17(2)11-19(33-24)12-23(16)32-20/h10-15,22,32-33H,6-9H2,1-5H3,(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJNMVWRHHIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(C(C(=N5)C=C1N2)(C)C)CCC(=O)O)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Bonellin Action
Bonellin Interactions with Biological Macromolecules and Cellular Components
This compound's mechanism of action involves direct interactions with essential cellular building blocks, including proteins and lipids. These interactions can alter the function of key cellular machinery and compromise structural integrity.
While specific binding constants for this compound with cytoskeletal proteins are not extensively detailed in the literature, its observed biological effects strongly imply significant interactions. The cytoskeleton, a dynamic network of protein filaments including microtubules and microfilaments, is crucial for cell division, shape, and motility. Disruption of this network is a known mechanism of cytotoxicity for various compounds. nih.govrsc.orgnih.gov The profound effects of this compound on larval development and cell growth suggest that its target proteins may include cytoskeletal elements like tubulin or actin. nih.govresearchgate.net The disruption of these structures can lead to an arrest of the cell cycle and a loss of normal cell morphology. rsc.orgjohnshopkins.edu The ability of this compound extracts to inhibit the growth of oral carcinoma cells points to interactions with proteins critical for cell proliferation. researchgate.net
This compound demonstrates clear inhibitory effects on enzymatic processes, particularly those related to cellular metabolism. In the presence of light, this compound has been shown to depress the oxygen uptake of spermatozoa, indicating an interference with the enzymes of the respiratory chain. nih.gov This inhibition of cellular respiration is a significant factor in its cytotoxic effects. The leachate of certain organisms, like the black soldier fly, is known to contain enzymes that can be harmful to other organisms, highlighting how natural compounds can possess potent enzymatic or anti-enzymatic properties. wikipedia.org While detailed studies on this compound's interaction with specific, isolated enzymes are limited, its impact on complex processes like respiration and development points to a capacity for significant enzyme inhibition. nih.gov
One of the most well-documented actions of this compound is its photodynamic effect on cellular membranes. nih.gov this compound is a photosensitizer; upon activation by light, it can induce cellular damage. Research shows that this compound solutions cause the hemolysis (rupturing) of erythrocytes, but only when exposed to light. nih.gov This activity is diminished in low-oxygen conditions and is delayed by quenchers of singlet oxygen, indicating a mechanism where light energy absorbed by this compound is transferred to molecular oxygen to create this highly reactive species. nih.gov
This photodynamic action leads to the peroxidation of lipids within the cell membrane. nih.gov A comparative study with hematoporphyrin (B191378) confirmed that this compound's induction of lipid peroxidation involves the production of free radicals. nih.gov This damage compromises the integrity of the membrane, leading to increased permeability and eventual cell lysis. nih.govresearchgate.net The copper-bound form of this compound, however, is not photodynamically active, suggesting this metal may serve a protective role against photosensitization in the host organism. nih.gov
Cellular Responses Induced by this compound Exposure
The molecular interactions of this compound translate into significant and observable cellular responses, affecting fundamental processes such as development, differentiation, and the maintenance of cellular architecture.
This compound plays a remarkable role in the life cycle of Bonellia viridis, acting as a key environmental cue for sex determination. wikipedia.org Larvae that come into physical contact with a female worm, and consequently with this compound, are induced to develop into males. wikipedia.org Larvae that settle on the bare seafloor, without exposure to this compound, develop into females. wikipedia.org This represents a profound modulation of developmental pathways.
Furthermore, this compound exhibits potent anti-developmental effects on other marine organisms. At a concentration of 2 x 10⁻⁶ M and in the presence of light, it arrests the development of fertilized echinoid and Bonellia eggs. nih.gov Extracts from B. viridis have also been shown to be effective at inhibiting the growth of various cellular organisms, including oral carcinoma cells in tissue culture. researchgate.net
| Cellular Process | Observed Effect | Affected Organism/Cell Type | Light Dependent? | Source |
|---|---|---|---|---|
| Sex Differentiation | Induces male development | Bonellia viridis larvae | Not specified | wikipedia.org |
| Embryonic Development | Arrests development | Echinoid and Bonellia eggs | Yes | nih.govresearchgate.net |
| Cellular Respiration | Depresses oxygen uptake | Spermatozoa | Yes | nih.gov |
| Cell Proliferation | Inhibits growth | Oral carcinoma cells | Not specified | researchgate.net |
| Membrane Integrity | Causes hemolysis (lysis) | Erythrocytes | Yes | nih.gov |
The broad cytotoxic and developmental effects of this compound are indicative of its ability to disrupt fundamental cellular structures. The arrest of embryonic development is a classic outcome of interfering with the cytoskeleton, which is essential for the mitotic spindle formation required for cell division. nih.govresearchgate.net The disruption of microtubules and microfilaments can halt the cell cycle and lead to apoptosis. nih.govnih.gov While direct imaging of this compound-induced cytoskeletal damage is not available in the cited literature, the observed biological outcomes, such as the failure of fertilized eggs to develop, are consistent with such a mechanism. nih.govresearchgate.net
The most directly observed structural damage is to the cellular membrane, which undergoes light-induced lipid peroxidation, leading to a loss of integrity and cell death through hemolysis. nih.govnih.gov This disruption of the cell's primary barrier is a key component of this compound's photodynamic toxicity.
Alteration of Intracellular Signaling Pathways and Homeostasis
The primary mechanism through which this compound exerts its biological effects is via photodynamic action. nih.gov This process is contingent on the presence of light, which excites the this compound molecule, leading to the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen. nih.govnih.gov This fundamental mechanism underpins its capacity to disrupt cellular homeostasis, primarily by inducing damage to critical cellular components rather than by modulating specific intracellular signaling cascades in the classical sense.
Research indicates that this compound's photodynamic activity leads to the peroxidation of lipids within cellular membranes. nih.gov This disruption of membrane integrity is a significant factor in its observed cytotoxic effects. For instance, studies have shown that this compound can induce the hemolysis of erythrocytes, a process that is strictly light-dependent and is inhibited by quenchers of singlet oxygen. nih.gov The peroxidation of lipids can compromise the function of membrane-bound proteins, including channels and receptors, thereby indirectly affecting intracellular homeostasis.
The generation of free radicals by photoactivated this compound is a key event. nih.gov These highly reactive species can lead to widespread, non-specific oxidation of proteins, lipids, and nucleic acids, culminating in a state of severe oxidative stress. This can trigger cellular damage pathways and ultimately lead to cell death. For example, this compound has been shown to be destructive to echinoid gametes and to arrest the development of eggs, effects that are only produced in the presence of light and are suppressed under low-oxygen conditions. nih.gov
While direct, specific interactions with well-defined signaling pathways like the MAPK or JAK/STAT pathways have not been extensively documented for this compound, the profound disruption of cellular redox balance and membrane integrity can be expected to have widespread secondary consequences on various signaling events. Cellular responses to oxidative stress are known to activate multiple signaling pathways as a protective measure, though in the case of potent photodynamic agents like this compound, this response is often overwhelmed, leading to cellular demise. There is currently limited evidence to suggest that this compound acts as a specific ligand for common signaling receptors or as a direct modulator of specific ion channels or intracellular calcium dynamics in the absence of its photodynamic effects.
| Observed Effect | Underlying Mechanism | Cellular Consequence | Supporting Evidence |
| Hemolysis of Erythrocytes | Light-dependent generation of singlet oxygen | Disruption of cell membrane integrity | nih.gov |
| Lipid Peroxidation | Photo-induced free radical production | Damage to erythrocyte ghosts and lipid solutions | nih.gov |
| Destruction of Gametes | Photodynamic action | Arrested development and reduced oxygen uptake | nih.gov |
Molecular Determinants of this compound's Specificity and Selectivity in Biological Systems
The specificity and selectivity of this compound's biological actions are governed by several key molecular features, including its unique macrocyclic structure, its metal-free nature, and the array of amino acid conjugates it forms. researchgate.netrsc.org
This compound is a chlorin (B1196114), a class of tetrapyrrole pigments similar to porphyrins but with one of the pyrrole (B145914) rings being reduced. researchgate.net This structural feature is fundamental to its photophysical properties, enabling it to absorb light and efficiently generate singlet oxygen. nih.gov A crucial determinant of its activity is the absence of a central metal ion. researchgate.net Research has demonstrated that the naturally occurring, metal-free this compound is photodynamically active, whereas its copper-complexed form is not. nih.gov This suggests that the metal-free state is essential for its ability to transition into the excited triplet state required for singlet oxygen production. The chelation of a metal ion like copper likely quenches this excited state, rendering the molecule inert in this regard and potentially serving as a protective mechanism for the organism producing it, Bonellia viridis. nih.gov
The specificity of this compound is also significantly influenced by the side chains attached to its macrocyclic core. In its native environment, this compound is found not only in its base form but also as a series of derivatives conjugated with various amino acids. researchgate.netrsc.org The most common of these are mono-amino-acid conjugates involving valine, leucine, isoleucine, and alloisoleucine. researchgate.net These amino acid side chains alter the physicochemical properties of the molecule, such as its hydrophobicity and steric profile. These modifications likely modulate its interaction with biological membranes and other potential targets, influencing its bioavailability, cellular uptake, and localization. The variation in these amino acid conjugates could represent a strategy to fine-tune its biological activity or target different cellular or extracellular components. The interaction of such molecules with lipid membranes is a known determinant of specificity for other membrane-active compounds. nih.gov
The structure-activity relationship dictates that the core chlorin structure is the "warhead," responsible for the photodynamic effect, while the peripheral substitutions, particularly the amino acid conjugates, act as "guidance systems," modulating the compound's affinity and selectivity for different biological environments.
| Compound | Key Structural Feature | Impact on Activity/Specificity | Reference |
| This compound | Metal-free alkylated chlorin macrocycle | Essential for photodynamic activity (singlet oxygen generation). | nih.govresearchgate.net |
| Copper-Bonellin | Copper ion chelated in the chlorin core | Photodynamically inactive; likely a protective form. | nih.gov |
| This compound-amino acid conjugates | Covalent linkage of valine, leucine, isoleucine, etc. | Alters physicochemical properties, likely modulating membrane interaction and target specificity. | researchgate.netrsc.org |
| Anhydrothis compound | Contains an extra carbocyclic ring. | A derivative prepared for structural confirmation studies. | rsc.orgresearchgate.net |
Ecological and Evolutionary Significance of Bonellin
Role of Bonellin in Interspecies Interactions and Chemical Defense Mechanisms
This compound, the vibrant green pigment found in the integument of the female green spoonworm, Bonellia viridis, serves a crucial role in the organism's survival through its potent chemical defense mechanisms. wikipedia.org This biocidal compound is particularly concentrated in the worm's extensible proboscis and is highly toxic to a range of other organisms. wikipedia.org Research has demonstrated that this compound can paralyze small animals that come into contact with it. wikipedia.org Evidence for its defensive function is supported by palatability studies, which have shown that tissues from Bonellia viridis are highly distasteful to potential predators such as the shrimp Palaemon elegans and certain species of fish. um.edu.mt When offered food mixed with Bonellia tissue, shrimp consumed progressively less as the proportion of the worm's tissue increased, indicating a strong deterrent effect. um.edu.mt
The defensive properties of this compound are notably enhanced in the presence of light. wikipedia.org Through a process of photosensitization, this compound becomes a highly effective biocide, capable of killing bacteria and the larvae of other marine organisms in laboratory settings. wikipedia.orgum.edu.mt This photodynamic activity is believed to occur through the formation of singlet oxygen, a highly reactive species that can cause cellular damage. um.edu.mt When irritated, the worm can secrete the pigment, which then acts as a chemical shield against predation and microbial threats. um.edu.mt This dual-action defense, combining inherent toxicity with light-activated biocidal properties, underscores this compound's critical role in mediating the worm's interactions with other species and ensuring its protection within its ecological niche. wikipedia.org
This compound's Influence on Larval Development and Sex Determination in Bonellia viridis
One of the most remarkable biological functions of this compound is its profound influence on the larval development and sex determination of Bonellia viridis. wikipedia.orgwikipedia.org This species exhibits extreme sexual dimorphism, with females reaching up to 15 cm in body length, while males are minuscule, measuring only 1-3 mm. wikipedia.org The developmental fate of a larva is not primarily determined by genetics but by environmental cues, specifically exposure to this compound. wikipedia.orgumn.edu
The majority of sexually undifferentiated, free-swimming larvae that settle on the seafloor away from an adult female will develop into females. wikipedia.orgcore.ac.uk However, if a larva comes into physical contact with the this compound-rich proboscis or body of an adult female, it triggers a developmental cascade that results in masculinization. wikipedia.orgsealifebase.se This chemical cue causes the larva to develop into a tiny, simplified male that spends the rest of its life inside the female's genital sac, serving solely to fertilize her eggs. wikipedia.org While the presence of the female is the primary masculinizing factor, studies have shown that crude extracts from the female's proboscis and body wall can also induce male development. core.ac.uk Although some experiments using purified this compound have yielded inconsistent results, it is widely postulated that this compound or a closely related derivative is the natural ectohormone responsible for this switch. um.edu.mtcore.ac.uk This system of environmental sex determination (ESD) is a fascinating example of how a single chemical compound can dictate a fundamental aspect of an organism's life history and population structure. wikipedia.orggbri.org.au
Research indicates that this process is metagamic, meaning it results from an interaction between genetic and environmental factors for about 83% of the larvae. gbri.org.au The remaining 17% have their sex determined genetically from fertilization. gbri.org.au Larvae undergoing male differentiation experience a progressive loss of their green pigmentation, a process known as depigmentation, which begins in the anterior region. um.edu.mt Conversely, larvae developing into females accumulate pigment in coelomic cell clusters, which later migrate to the integument. um.edu.mt
Ecological Niches and Distribution Patterns of this compound-Producing Organisms
The primary producer of this compound is the marine echiuran worm Bonellia viridis. wikipedia.org This species has a wide-ranging distribution, being found in the northeastern Atlantic Ocean and the Mediterranean Sea. wikipedia.org The ecological niche of B. viridis is specific to the infralittoral zone, which is the shallow marine area just below the low-tide mark. sealifebase.sesealifebase.se
Females of the species inhabit hard-bottom environments, typically concealing themselves by burrowing in gravel or hiding in rock crevices, anfractuosities, and burrows abandoned by other animals. wikipedia.orgsealifebase.sesealifebase.se They are often found in areas bordering seagrass meadows, particularly those of Posidonia oceanica. researchgate.net The female worm anchors itself with hooks on its underside while extending its long, forked proboscis to feed. wikipedia.org As a detritivore, it uses this proboscis to graze on benthic substrates, picking up microorganisms and organic matter. sealifebase.segbri.org.au The organism's habitat choice, therefore, places it in direct contact with a variety of other species, where this compound's defensive properties are most advantageous. The distribution of B. viridis is consequently tied to the availability of these specific hard-substrate, shallow-water marine environments. researchgate.net
Evolutionary Trajectories of this compound Biosynthesis and its Biological Functions
The evolution of this compound and its complex biological roles presents a compelling case study in the development of specialized metabolites. nih.gov this compound is a unique type of alkylated chlorin (B1196114), a class of tetrapyrrole pigments that also includes chlorophyll (B73375). um.edu.mtresearchgate.netrsc.org However, unlike chlorophyll, this compound is not involved in photosynthesis. researchgate.net Its biosynthesis is thought to originate from the precursor uroporphyrinogen III, a branching point for most tetrapyrrole natural products. researchgate.net The evolutionary path to this compound likely involved the development of unique enzymatic pathways capable of modifying the basic tetrapyrrole structure, including unusual C-C bond cleavage reactions. researchgate.net In B. viridis, this compound is also found conjugated with various amino acids, primarily valine, leucine, isoleucine, and alloisoleucine, suggesting a further layer of biosynthetic complexity and functional diversification. researchgate.netrsc.org
The dual function of this compound as both a potent chemical defense and a sex-determining hormone is a product of adaptive evolution. The initial evolution of this compound as a toxic secondary metabolite likely conferred a significant survival advantage by deterring predators and inhibiting microbial growth. wikipedia.orgnih.gov This defensive role would have been a strong selective pressure for its maintenance and refinement.
Subsequently, the co-option of this existing chemical compound for a role in reproduction represents a fascinating evolutionary trajectory. The development of a system where the presence of an adult female—and her associated chemical signature—determines the sex of settling larvae provides a mechanism to regulate population dynamics and ensure reproductive success, especially in sessile or semi-sessile species where finding a mate could be challenging. sealifebase.se This environmental sex determination system, mediated by this compound, allows the population to respond effectively to the availability of suitable burrows and mates. wikipedia.org The evolution of natural product biosynthesis, like that of this compound, is driven by the emergence of new biological and ecological roles that are acted upon by natural selection, leading to the complex and highly specialized functions observed today. nih.gov
Chemical Synthesis and Structural Modifications of Bonellin in Research
Research on Total Synthesis Strategies for Bonellin and its Analogs
The total synthesis of this compound and its analogs has been a significant challenge, driving the development of novel synthetic methodologies. The first total synthesis of (±)-bonellin dimethyl ester was achieved in a racemic form, utilizing a photochemical ring-closure to form the characteristic macrocycle. rsc.orgrsc.org This pioneering work laid the foundation for subsequent synthetic efforts.
Retrosynthetic Analysis and Design of Key Synthetic Intermediates
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.comyoutube.comyoutube.com This process involves mentally breaking down the molecule at strategic points, corresponding to reliable chemical reactions, to identify key precursors or synthons. youtube.comscripps.edu
In the synthesis of this compound dimethyl ester, a key retrosynthetic disconnection involved breaking the macrocycle to reveal two main building blocks: an "eastern half" and a "western half". rsc.org The western half was envisioned as an unsaturated imine, while the eastern half was a pyrrole (B145914) derivative. rsc.org This strategic bond cleavage simplifies the complex target into more manageable synthetic intermediates. rsc.org
The synthesis of these key intermediates required multi-step sequences. For instance, the western half was constructed starting from the photochemical rearrangement of 4-methylpyridine (B42270) N-oxide to generate an aldehyde. rsc.org This aldehyde then underwent a series of reactions including condensation with nitromethane, Michael addition, and a reductive ring-closure to furnish the desired unsaturated imine. rsc.org The eastern half was prepared from an aldehyde that was oxidized to a pyrrolinone, followed by reduction and subsequent condensation to form the required pyrrole building block. rsc.org
Stereochemical Control and Regioselectivity in this compound Synthesis
Achieving the correct stereochemistry and regioselectivity is a critical aspect of synthesizing complex natural products like this compound. youtube.comyoutube.com In the reported synthesis of (±)-bonellin dimethyl ester, the focus was on constructing the racemic form, meaning a mixture of both enantiomers was produced. rsc.orgrsc.org While this initial synthesis did not achieve absolute stereocontrol to yield a single enantiomer, it established a viable route to the core structure.
The formation of the macrocycle through a photochemical ring-closure highlights a key regioselective step, where the bond formation occurs at a specific position to yield the desired chlorin (B1196114) ring system. rsc.org The joining of the eastern and western halves to form the seco-system, the precursor to the final macrocycle, also represents a crucial step where regioselectivity is important to ensure the correct connectivity of the two fragments. rsc.org
Further research into the total synthesis of this compound would likely focus on asymmetric strategies to control the stereocenters and produce enantiomerically pure this compound. This could involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of molecules. youtube.comyoutube.com
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
To understand the relationship between the structure of this compound and its biological activity, researchers have synthesized various derivatives. These modifications can involve altering functional groups or the core macrocyclic structure. researchgate.netnih.govnih.gov Naturally occurring derivatives of this compound include conjugates with amino acids such as valine, leucine, isoleucine, and alloisoleucine. researchgate.netrsc.org
Rational Design of Modified this compound Structures for Mechanistic Probes
By systematically modifying the peripheral substituents or the core macrocycle, researchers can create molecular probes to study how this compound interacts with its biological targets. These probes can help to identify the pharmacophore, the essential features of the molecule required for its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. plos.orgnih.govresearchgate.netnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. plos.orgnih.gov
While specific QSAR studies focused solely on this compound analogs are not extensively detailed in the provided context, the principles of QSAR are highly applicable. A QSAR study on this compound derivatives would involve:
Data Collection: Synthesizing a series of this compound analogs and measuring their biological activity (e.g., cytotoxicity, antimicrobial activity).
Descriptor Calculation: Calculating various molecular descriptors for each analog. These can include physicochemical properties (e.g., lipophilicity, electronic properties) and structural features.
Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the observed biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
Such models could reveal which structural features of this compound are most important for its activity, for instance, the role of the carboxylic acid groups or the specific alkyl substituents. This information would be invaluable for the rational design of new this compound-based therapeutic agents.
Advanced Analytical and Methodological Approaches in Bonellin Research
High-Resolution Spectroscopic Techniques for Bonellin Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and electronic environment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives, providing insights into their absolute configurations and conformations. psu.edu High-field NMR instruments, often operating at 500 MHz for ¹H, combined with two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), have enabled the complete assignment of ¹H and ¹³C chemical shifts of this compound dimethyl ester. worldscientific.com
The chemical shift (δ) of a nucleus in an NMR spectrum offers information about its electronic surroundings, influenced by chemical bonding and through-space interactions. psu.edu For instance, in this compound dimethyl ester, the β-pyrrolic proton of C-3 appears as a broad singlet at δ = 8.93, while the C-8 proton gives a quartet at δ = 8.69. worldscientific.com The broadening of the C-3 proton signal is attributed to allylic coupling with the 2¹-CH₃ group and coupling with the 21-NH proton. worldscientific.com These detailed spectral interpretations suggest that the β-pyrrolic carbons of ring A are part of the aromatic 18 π-electron delocalization pathway, whereas those in ring B are not. worldscientific.com
Dynamic ¹H NMR measurements have also been employed to study the NH tautomerization process in this compound dimethyl ester. acs.org This revealed a coalescence temperature of 297 K for the exchange between the two degenerate N²¹−H and N²³−H trans-tautomers. acs.org Furthermore, temperature-dependent ¹H NMR spectra have been used to study the rotational freedom of side-chains, such as the 13-propionate group. worldscientific.com At room temperature (300 K), the signals for the 13¹- and 13²-CH₂ protons appear as simple triplets, but at a lower temperature of 195 K, they split into more complex multiplets, indicating reduced rotational freedom. worldscientific.com
Interactive Table: ¹H and ¹³C NMR Chemical Shifts for this compound Dimethyl Ester
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | 2D NMR Correlations |
| C-3 (β-pyrrolic) | 8.93 (broad singlet) | HMBC, ROESY | |
| C-8 (β-pyrrolic) | 8.69 (quartet) | HMBC, ROESY | |
| C-2¹ (methyl) | 3.55 (doublet) | HMQC, HMBC | |
| C-7¹ (methyl) | 3.51 (doublet) | HMQC, HMBC | |
| 21-NH / 23-NH | -2.49 (broad singlet at 330 K) | ||
| 18²-CH₃ | ROESY with 17¹-CH₂ and 17⁴-CH₃ | ||
| 18¹-CH₃ | ROESY with 17-CH |
Note: Data compiled from studies on this compound dimethyl ester. worldscientific.comacs.org
Mass spectrometry (MS) is a crucial technique for the identification and characterization of this compound and its naturally occurring derivatives and metabolites. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures from biological extracts. gfbs-home.de For instance, LC-MS analysis of the body skin of Bonellia viridis led to the identification of neothis compound, a derivative of this compound. gfbs-home.de This technique is also instrumental in metabolite profiling of organisms that produce similar chlorin (B1196114) compounds. nih.gov
Electrospray ionization (ESI) is a common ionization method used in the MS analysis of these compounds. nih.gov In a typical setup for analyzing chlorins, ESI parameters might include a capillary voltage of 800 V, a cone voltage of 15 V, a source temperature of 120 °C, and a probe temperature of 600 °C, with acquisition in positive ionization mode over an m/z range of 150–1000 Da. nih.gov
MS has also been essential in characterizing conjugates of this compound with amino acids. researchgate.net In B. viridis, this compound is found alongside a series of derivatives where amino acids such as valine, leucine, isoleucine, and alloisoleucine are conjugated to the molecule. researchgate.net The structure of these conjugates has been elucidated through techniques including mass spectrometry. researchgate.net
Advanced Chromatographic Methods for this compound Isolation, Separation, and Quantification
Chromatographic techniques are indispensable for the isolation of pure this compound from its natural source, the separation of its various derivatives, and the quantitative analysis of these compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis, separation, and quantification of this compound and its related by-products. researchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net
A typical HPLC system for this compound analysis might consist of a C18 column, which is a common reversed-phase column. nih.govresearchgate.net For example, an XBridge C18 column (250 × 4.6 mm i.d., 5 μm) can be used for the separation of extracts containing this compound-related compounds. nih.gov The mobile phase often consists of a gradient mixture of water and a more nonpolar organic solvent like acetonitrile, with both solvents sometimes containing a small percentage of an acid, such as 0.1% formic acid, to improve peak shape. nih.gov Detection is typically achieved using a photodiode array (PDA) detector, which can record UV-Vis spectra of the eluting compounds, and an evaporative light-scattering detector (ELSD). nih.gov
HPLC methods have been developed not only for qualitative identification but also for the quantitative determination of this compound in various samples. researchgate.net The technique has been used to analyze pigments from Bonellia viridis, revealing the presence of this compound and its derivative, neothis compound, as the main pigments. gfbs-home.de Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC that uses smaller particle sizes in the column for higher resolution and faster analysis, has also been applied in the study of chlorins from marine organisms. nih.gov
Interactive Table: Example HPLC Parameters for Chlorin Analysis
| Parameter | Condition 1 | Condition 2 |
| System | HPLC-PDA-ELSD | UHPLC-PDA-ELSD-MS |
| Column | XBridge C18 (250 × 4.6 mm, 5 μm) | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Gradient | Not specified | 5-100% B in 7 min |
| Detection | PDA (190-600 nm), ELSD | PDA (190-500 nm), ELSD, MS |
| Reference | nih.gov | nih.gov |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable tool in the study of this compound-related compounds. This technique is especially useful for the analysis of volatile or semi-volatile derivatives. For instance, GC has been used to separate the amino acid conjugates of this compound after appropriate derivatization. researchgate.net The analysis of trifluoroacetylated derivatives of amino acids by GC is a known method. researchgate.net
While direct GC analysis of a large, non-volatile molecule like this compound is not feasible, the technique becomes powerful for analyzing smaller, volatile fragments produced by degradation or for identifying the nature of side chains, such as the amino acids in this compound conjugates. researchgate.net In broader studies of porphyrins, hyperpressure gas chromatography has been noted as a technique capable of analyzing even solid porphyrins by dissolving them in a carrier gas above its critical temperature and pressure. dokumen.pub
Biophysical Techniques for Investigating this compound-Target Interactions
Biophysical methods are indispensable for characterizing the direct physical and chemical interactions between this compound and its molecular targets, such as proteins or membranes. researchgate.net These techniques provide quantitative data on binding affinity, kinetics, and conformational changes, which are crucial for elucidating its biological function. nih.gov
Fluorescence Spectroscopy
As an intrinsic fluorophore, this compound's photophysical properties can be harnessed to study its interactions. researchgate.netnih.gov Fluorescence spectroscopy is a highly sensitive technique used to monitor changes in the local environment of a fluorescent molecule. nih.gov When this compound binds to a biological target, such as a protein, its fluorescence properties—including emission intensity, maximum emission wavelength, and fluorescence lifetime—can change significantly. nih.gov
For instance, a shift in the emission maximum (a spectral shift) can indicate the movement of this compound into a more or less polar environment, such as a hydrophobic pocket on a protein. nih.gov Furthermore, fluorescence quenching experiments, where the fluorescence of a protein's intrinsic tryptophan residues is monitored upon the addition of this compound, can be used to calculate binding constants (Ka) and determine the stoichiometry of the interaction. mdpi.comyoutube.com Time-resolved fluorescence can provide insights into the dynamics of the interaction on a nanosecond timescale. nih.gov
Table 1: Illustrative Fluorescence Titration Data for this compound Interacting with a Model Protein This table represents hypothetical data that could be obtained from a fluorescence spectroscopy experiment to determine the binding affinity of this compound for a target protein.
| This compound Concentration (μM) | Fluorescence Intensity (Arbitrary Units) | Change in Fluorescence (ΔF) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 2 | 85.5 | 14.5 |
| 4 | 72.3 | 27.7 |
| 6 | 61.8 | 38.2 |
| 8 | 53.1 | 46.9 |
| 10 | 46.5 | 53.5 |
| 12 | 42.0 | 58.0 |
| 14 | 39.2 | 60.8 |
| 16 | 37.5 | 62.5 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding. springernature.comnih.gov While this compound itself is a chlorin with chiral centers, leading to its own CD signature, monitoring the protein's CD spectrum in the far-UV region (190-250 nm) can reveal changes in its alpha-helix and beta-sheet content when it forms a complex with this compound. researchgate.netmdpi.com
If this compound binding induces a significant conformational change in its target protein, this will be reflected as a change in the CD spectrum. nih.gov This data can be used to quantify the extent of the structural rearrangement. Additionally, induced CD signals in the absorption region of the achiral ligand can provide information about the chiral environment of the binding site. nih.gov Thermal denaturation studies monitored by CD can also be used to assess whether this compound binding stabilizes or destabilizes the target protein. mdpi.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time technique for studying biomolecular interactions. nih.govyoutube.com It is particularly valuable for determining the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated. nih.govyoutube.com
In a typical SPR experiment to study this compound, a target protein would be immobilized on the surface of a sensor chip. harvard.edu A solution containing this compound would then be flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU). nih.gov By analyzing the rates of signal increase during the association phase and signal decrease during the dissociation phase, detailed kinetic parameters of the interaction can be derived. nih.gov
Table 2: Representative Kinetic and Affinity Data from SPR Analysis of this compound-Target Interaction This table provides an example of the kind of quantitative data generated by an SPR experiment, detailing the rates of complex formation and dissociation.
| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (nM) |
|---|---|---|---|---|
| This compound | Target Protein X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| This compound Derivative A | Target Protein X | 2.2 x 10⁵ | 5.1 x 10⁻⁴ | 2.3 |
| This compound | Control Protein Y | No Binding Detected | No Binding Detected | N/A |
Computational Chemistry and Molecular Modeling in this compound Research
Computational approaches are increasingly vital for complementing experimental data and providing atomic-level insights into the behavior of molecules like this compound. youtube.comnih.govresearchgate.net These methods allow for the simulation of molecular interactions and the prediction of properties, guiding further experimental work. youtube.com
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By simulating a this compound molecule in complex with its protein target in a solvated environment, MD can provide a detailed view of the stability of the complex, identify key amino acid residues involved in the interaction, and characterize the conformational changes that may occur upon binding. youtube.comnih.govyoutube.com
Table 3: Example Data from a Molecular Dynamics Simulation of a this compound-Protein Complex This table illustrates typical parameters analyzed from an MD simulation to assess the stability and dynamics of a ligand-protein complex.
| Simulation Parameter | Description | Example Value/Finding |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone from its starting structure, indicating stability. | Stable trajectory with average RMSD of 2.1 Å after equilibration. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, identifying flexible regions. | High RMSF in loop regions (residues 85-92) interacting with this compound's side chain. |
| Hydrogen Bond Analysis | Identifies persistent hydrogen bonds between the ligand and protein over the simulation time. | Stable H-bonds observed between this compound's carboxyl groups and residues Lys120, Arg154. |
| Binding Free Energy (MM/GBSA) | Estimates the free energy of binding for the complex. | -45.7 kcal/mol, suggesting a favorable interaction. |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netfip.org For this compound, docking can be used to generate a plausible 3D model of its complex with a protein of interest, even in the absence of an experimentally determined structure. nih.gov The method involves placing the this compound molecule in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The resulting models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
Building on this, virtual screening uses docking to rapidly evaluate large libraries of chemical compounds for their potential to bind to a specific target. researchgate.netnih.gov This in silico approach can be used to identify novel molecules that have structural features similar to this compound and are predicted to bind to the same target, potentially exhibiting this compound-like activity. nih.govacs.org Promising candidates identified through virtual screening can then be synthesized and tested experimentally, accelerating the discovery of new probes or therapeutic leads based on the this compound scaffold. researchgate.net
Table 4: Representative Results from a Virtual Screening Campaign for this compound-like Molecules This table shows hypothetical output from a virtual screening study, ranking potential hit compounds based on their predicted binding affinity (docking score) to a target protein.
| Compound ID | Chemical Class | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| This compound (Reference) | Chlorin | -9.8 | H-bond with Lys120, π-π stacking with Phe78 |
| ZINC12345678 | Substituted Porphyrin | -10.2 | H-bond with Lys120, Arg154 |
| CHEMBL98765 | Chlorin Derivative | -9.5 | H-bond with Lys120, Hydrophobic contact with Leu82 |
| ZINC87654321 | Bacteriochlorin | -9.1 | π-π stacking with Phe78, Hydrophobic contact with Val101 |
| CHEMBL56789 | Phthalocyanine | -8.7 | H-bond with Asn124 |
Future Directions and Emerging Research Avenues in Bonellin Studies
Unexplored Biological Roles and Novel Molecular Targets of Bonellin
While historical studies indicated this compound's toxicity to sea urchin sperm and potential defensive roles, its full spectrum of biological activities and the specific molecular targets through which it exerts its effects remain largely unexplored. Future research could focus on identifying other organisms or cell types affected by this compound and elucidating the precise molecular mechanisms involved. Given its chlorin (B1196114) structure, investigations into potential interactions with biological molecules such as proteins, lipids, or nucleic acids could reveal novel targets. The light-enhanced toxicity observed previously suggests potential photosensitizing properties, which could lead to the exploration of its effects under different light conditions and in various biological contexts.
Potential for Biotechnological Applications of this compound Biosynthesis
Understanding the biosynthesis of this compound in Bonellia viridis could open avenues for biotechnology. Research into the enzymes and genetic pathways involved in this compound production might allow for the potential heterologous expression of these pathways in other organisms, enabling scalable production of this compound or its derivatives. Given its unique structure as a metal-free chlorin in its natural state, studying its biosynthesis could also provide insights into novel enzymatic mechanisms for tailoring porphyrin-related structures. Potential applications could range from producing this compound for further research into its biological activities to exploring its use in areas suggested by its properties, such as photodynamic applications, if further research supports this.
Development of Advanced Research Tools and Probes Based on this compound's Unique Activity
This compound's observed biological activity, particularly its effect on sperm motility and light-dependent toxicity, suggests its potential as a foundation for developing novel research tools or probes. If its molecular targets are identified, this compound or modified versions could be used as chemical probes to study these targets in biological systems. Its photosensitizing potential, if confirmed and characterized, could lead to the development of light-activatable probes for targeted cellular interventions or imaging. Further research into its interaction with biological membranes or specific cellular components could also inform the design of new tools for cell biology.
Interdisciplinary Approaches to this compound Research: Integrating Chemistry, Biology, and Ecology
A comprehensive understanding of this compound necessitates interdisciplinary collaboration. Integrating chemistry is crucial for synthesizing this compound and its analogs, studying its structure-activity relationships, and developing methods for its detection and quantification. pressbooks.pub Biological research is essential to investigate its effects on different organisms, identify its molecular targets, and understand its cellular and physiological impacts. fu-berlin.deeurobioimaging.eunih.gov Ecological studies are vital to understand the role of this compound in the natural environment of Bonellia viridis, including its function in defense, reproduction, or interspecies interactions. researchgate.net Combining these disciplines can provide a holistic view of this compound, from its molecular properties to its ecological significance. For instance, chemical analysis of this compound distribution in the worm and its environment, coupled with biological assays and ecological observations, can shed light on its defensive function.
Overcoming Current Challenges and Future Methodological Advancements in this compound Research
Research into this compound faces challenges, potentially including its isolation and purification from natural sources, synthesis of sufficient quantities for research, and detailed characterization of its interactions with biological systems. Future methodological advancements could involve developing more efficient and scalable synthesis routes for this compound and its derivatives. Advanced spectroscopic and imaging techniques could be employed to study its localization and interactions within cells and tissues. mdpi.com Furthermore, the application of '-omics' technologies (e.g., proteomics, metabolomics) could help identify proteins or pathways affected by this compound exposure. mitoproteome.org Developing sensitive analytical methods would also be crucial for studying its presence and fate in ecological settings. biodiversityinitiative.org Overcoming these challenges through methodological innovation will be key to advancing this compound research.
Q & A
Q. Advanced Research Focus
- Negative controls : Cells treated with light alone or this compound without light activation.
- Positive controls : Known photosensitizers (e.g., Photofrin) under identical conditions.
- Cell-type controls : Use matched primary and transformed cell lines (e.g., human keratinocytes vs. squamous carcinoma) .
- Pharmacokinetic controls : Measure intracellular this compound accumulation via fluorescence microscopy and normalize to protein content .
How can researchers address ethical and reproducibility challenges in this compound studies involving animal models?
Advanced Research Focus
Adhere to ARRIVE guidelines for preclinical studies:
- Justify sample size using power analysis .
- Report anesthesia protocols, tumor inoculation sites, and criteria for humane endpoints .
- Share raw data and imaging files in supplementary materials to enable meta-analyses . For ethical compliance, obtain institutional animal care committee approval and document alternatives considered (e.g., 3D tumor spheroids) .
What strategies validate the stability of this compound in aqueous vs. lipid-based delivery systems during long-term photodynamic experiments?
Q. Advanced Research Focus
- Spectrophotometric stability assays : Monitor absorbance at λmax (660 nm) over 24–72 hours under experimental conditions (e.g., light exposure, 37°C) .
- Lipid encapsulation efficiency : Use dynamic light scattering (DLS) for nanoparticle size and HPLC to quantify free vs. encapsulated this compound .
- Accelerated degradation studies : Apply Arrhenius kinetics to predict shelf-life in different solvents (e.g., PBS vs. DMSO) .
How should conflicting data on this compound's dark toxicity be reconciled in grant proposals or publications?
Advanced Research Focus
Contradictions often arise from solvent effects (e.g., DMSO concentrations >0.1% induce cytotoxicity) or inadequate controls. Mitigate by:
- Replicating assays across multiple labs using harmonized protocols .
- Performing systematic reviews to identify methodological biases (e.g., MTT assay interference by this compound’s absorbance) .
- Disclosing limitations in the discussion section and proposing follow-up studies with alternative viability assays (e.g., ATP luminescence) .
What in silico tools are effective for predicting this compound's interactions with biological membranes or protein targets?
Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model this compound’s binding affinity to porphyrin-binding proteins (e.g., ferrochelatase) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For membrane interactions, use coarse-grained simulations (MARTINI force field) to assess partitioning into lipid bilayers .
How can researchers optimize experimental workflows to study this compound's synergistic effects with chemotherapeutics?
Q. Advanced Research Focus
- Fractional inhibitory concentration (FIC) index : Determine synergism (FIC <0.5) using checkerboard assays .
- Sequential vs. concurrent administration : Test timing effects (e.g., pre-treatment with this compound vs. co-administration) .
- Mechanistic overlap : Use transcriptomics (RNA-seq) to identify shared pathways (e.g., ER stress, autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
